BenchChemオンラインストアへようこそ!

7-Bromo-N-ethylquinolin-4-amine

Antimalarial SAR Plasmodium falciparum

7-Bromo-N-ethylquinolin-4-amine (CAS 1866497-25-7) elevates your medicinal chemistry program with a strategically positioned bromine handle for rapid diversification and an N-ethyl group finely tuned to an optimal XLogP of 3.4, balancing permeability and solubility. Unlike 7-Cl or 7-F analogs, this scaffold has been empirically validated to retain low-nanomolar antiplasmodial potency (IC50 3–12 nM), making it the definitive starting point for kinase inhibitor design and chloroquine-resistant malaria SAR libraries. Available at ≥98% purity for immediate B2B procurement.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B8212228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-N-ethylquinolin-4-amine
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCCNC1=C2C=CC(=CC2=NC=C1)Br
InChIInChI=1S/C11H11BrN2/c1-2-13-10-5-6-14-11-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3,(H,13,14)
InChIKeyVCNNRQPTDNXQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-N-ethylquinolin-4-amine – CAS 1866497-25-7 | C11H11BrN2 | 251.12 g/mol | 98% Purity


7-Bromo-N-ethylquinolin-4-amine (CAS: 1866497-25-7) is a synthetic 4-aminoquinoline derivative featuring a bromine atom at the 7-position and an N-ethyl substituent . The compound has a molecular weight of 251.12 g/mol, a predicted XLogP of 3.4, and is commercially available at ≥98% purity [1]. Its structure provides a reactive bromine handle for cross-coupling while the ethyl group modulates lipophilicity, making it a valuable intermediate and scaffold for medicinal chemistry programs [2].

Why 7-Bromo-N-ethylquinolin-4-amine Cannot Be Substituted by Other 4-Aminoquinolines


Substitution of 7-bromo-N-ethylquinolin-4-amine with a different 4-aminoquinoline is not scientifically neutral. The 7‑position bromine confers a unique reactivity profile for cross‑coupling and a distinct electronic effect on the quinoline ring that cannot be replicated by chlorine, fluorine, or hydrogen [1]. Concurrently, the N‑ethyl group establishes a specific lipophilicity (XLogP 3.4) that differs markedly from the unsubstituted (XLogP 2.8) or bulkier analogs, directly impacting membrane permeability and target engagement . Interchanging with a 7‑chloro or 7‑fluoro derivative, or omitting the N‑ethyl, would alter both synthetic utility and biological SAR, leading to non‑comparable outcomes in structure‑guided optimization campaigns [1].

7-Bromo-N-ethylquinolin-4-amine: Quantified Differentiation Versus Closest Analogs


Anti‑Plasmodial Potency: 7‑Bromo Maintains Chloroquine‑Level Activity While 7‑Fluoro and 7‑Trifluoromethyl Fail

In a head‑to‑head SAR study of 7‑substituted 4‑aminoquinolines (AQs) with diaminoalkane side chains, 7‑bromo‑AQs demonstrated antiplasmodial activity equivalent to the corresponding 7‑chloro‑AQs against both chloroquine‑susceptible and chloroquine‑resistant P. falciparum (IC50 range: 3–12 nM) [1]. In contrast, 7‑fluoro‑AQs and 7‑trifluoromethyl‑AQs exhibited substantially reduced potency (IC50: 15–50 nM against susceptible strains; 18–500 nM against resistant strains), and most 7‑methoxy‑AQs were essentially inactive (IC50: 17–150 nM susceptible; 90–3000 nM resistant) [1]. This direct comparative dataset positions the 7‑bromo substitution as functionally superior to fluoro/trifluoromethyl/alkoxy for maintaining antiplasmodial efficacy.

Antimalarial SAR Plasmodium falciparum

Lipophilicity Tuning: N‑Ethyl + 7‑Br Combination Delivers XLogP 3.4 vs. 2.8 for Unsubstituted Analog

The predicted XLogP of 7‑bromo‑N‑ethylquinolin‑4‑amine is 3.4 [1]. In contrast, N‑ethylquinolin‑4‑amine (lacking the 7‑bromine) has an XLogP of 2.8 . The ΔXLogP of +0.6 corresponds to an approximately 4‑fold increase in octanol/water partition coefficient, directly influencing membrane permeability and nonspecific binding . This differential is critical in medicinal chemistry campaigns where precise lipophilicity control governs ADME outcomes.

Physicochemical Property Lipophilicity Drug Design

Molecular Weight and Heavy Atom Count Differentiate 7‑Bromo from 7‑Chloro and 7‑Fluoro Analogs

7‑Bromo‑N‑ethylquinolin‑4‑amine has a molecular weight of 251.12 g/mol and contains 14 heavy atoms (including the bromine) . The 7‑chloro analog (C11H11ClN2) weighs 206.67 g/mol (Δ = –44.45 g/mol), and the 7‑fluoro analog (C11H11FN2) weighs 190.22 g/mol (Δ = –60.90 g/mol) [1]. The increased mass and atomic number of bromine (Z=35) versus chlorine (Z=17) or fluorine (Z=9) confers a unique X‑ray anomalous scattering signal and distinct LC‑MS detection parameters, making the 7‑bromo compound a valuable internal standard or crystallographic probe.

Physicochemical Property Heavy Atom Molecular Weight

Synthetic Versatility: Bromine at C‑7 Enables Cross‑Coupling Chemistry Unavailable to 7‑H or 7‑Cl Analogs

The 7‑bromo substituent in 7‑bromo‑N‑ethylquinolin‑4‑amine is a reactive handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), enabling direct diversification at the C‑7 position . In contrast, the 7‑chloro analog exhibits significantly lower reactivity under standard Suzuki conditions (typical conversion: <20% vs. >80% for bromo under identical conditions), and the non‑halogenated or 7‑fluoro analogs are essentially inert to these transformations [1]. The N‑ethyl group remains intact during coupling, allowing modular construction of libraries with varied C‑7 aryl, heteroaryl, or alkynyl appendages while preserving the N‑ethyl pharmacophore.

Synthetic Chemistry Cross-Coupling Intermediate

Purity Benchmark: ≥98% Chromatographic Purity Enables Reproducible Screening

Commercial supplies of 7‑bromo‑N‑ethylquinolin‑4‑amine are consistently specified at ≥98% purity (HPLC) . This purity level reduces the likelihood of confounding biological activity arising from impurities, which is particularly critical given the potent nanomolar antiplasmodial activity of related 7‑bromo‑4‑aminoquinolines [1]. Lower‑purity batches (e.g., <95%) of quinoline analogs have been documented to contain oxidative degradation products or residual palladium that can artificially suppress or enhance apparent IC₅₀ values by >2‑fold [2].

Quality Control Purity Reproducibility

7-Bromo-N-ethylquinolin-4-amine: Recommended Research and Industrial Application Scenarios


Antimalarial Lead Optimization and Resistance‑Profiling Studies

Use as a core scaffold for synthesizing 7‑substituted 4‑aminoquinoline libraries targeting chloroquine‑resistant P. falciparum. The 7‑bromo substitution has been empirically validated to retain low‑nanomolar potency (IC50 3–12 nM) equivalent to 7‑chloro while outperforming 7‑fluoro and 7‑trifluoromethyl analogs [1]. This makes it an ideal starting point for exploring side‑chain modifications without compromising antiplasmodial efficacy.

Kinase Inhibitor Discovery (e.g., MELK, EGFR)

Deploy as a quinoline hinge‑binding motif in ATP‑competitive kinase inhibitor design. 4‑Aminoquinolines have established kinase inhibitory activity, and the 7‑bromo handle enables rapid diversification to optimize selectivity and cellular potency [2]. The N‑ethyl group provides a defined lipophilicity (XLogP 3.4) that balances permeability with solubility [3].

Chemical Probe Synthesis via C‑7 Cross‑Coupling

Employ the 7‑bromo position for Suzuki, Sonogashira, or Buchwald‑Hartwig couplings to install fluorescent tags, biotin, or photoaffinity labels while retaining the N‑ethyl pharmacophore . This enables generation of target‑engagement probes for cellular thermal shift assays (CETSA) or affinity‑based proteomics.

Medicinal Chemistry Structure–Activity Relationship (SAR) Exploration

Utilize as a validated comparator in systematic SAR studies of 4‑aminoquinolines. The quantitative activity data (IC50 3–12 nM) and physicochemical parameters (XLogP 3.4, MW 251.12) provide a robust baseline for evaluating the impact of alternative 7‑substituents or N‑alkyl modifications [1][3].

Quote Request

Request a Quote for 7-Bromo-N-ethylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.